2,4-Difluoro-3-cyanophenylboronic acid pinacol ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

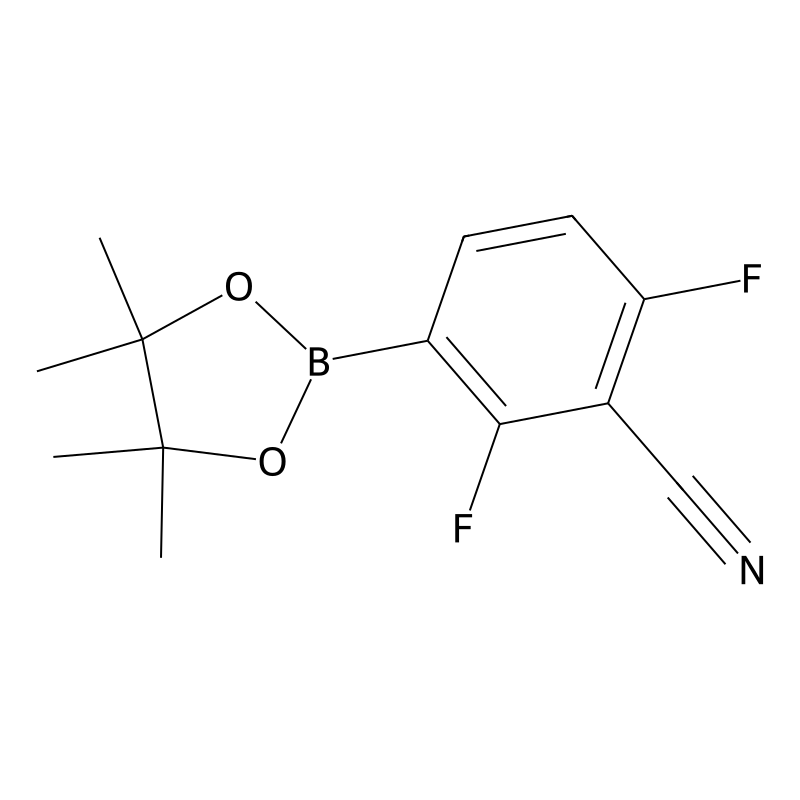

2,4-Difluoro-3-cyanophenylboronic acid pinacol ester is a boronic acid derivative characterized by its unique molecular structure, which includes a phenyl ring substituted with two fluorine atoms and a cyano group. Its molecular formula is C13H14BF2NO2, and it possesses a molecular weight of approximately 265.06 g/mol . This compound is typically encountered as a solid and is known for its stability under proper storage conditions, usually maintained between 2-8 °C .

While specific biological activity data for 2,4-difluoro-3-cyanophenylboronic acid pinacol ester is limited, boronic acids and their derivatives are often studied for their potential therapeutic applications. They can exhibit inhibitory effects on certain enzymes, such as proteases and kinases, making them of interest in drug discovery and development. The presence of the cyano group may also enhance biological activity through increased lipophilicity or interaction with biological targets.

The synthesis of 2,4-difluoro-3-cyanophenylboronic acid pinacol ester typically involves the following steps:

- Formation of Boronic Acid: The precursor boronic acid can be synthesized via the reaction of phenylboronic acid with appropriate fluorinating agents to introduce fluorine atoms at the 2 and 4 positions.

- Esterification: The boronic acid is then reacted with pinacol in the presence of a catalyst to form the pinacol ester. This step often requires careful control of reaction conditions to ensure high yield and purity.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level, often exceeding 95% .

2,4-Difluoro-3-cyanophenylboronic acid pinacol ester has several applications:

- Organic Synthesis: It serves as an important reagent in organic synthesis, particularly in forming complex molecules through cross-coupling reactions.

- Pharmaceutical Development: Due to its potential biological activity, it may be utilized in the development of new therapeutic agents targeting specific diseases.

- Material Science: Its unique properties may also find applications in developing new materials with specific electronic or optical characteristics.

Studies on interaction mechanisms involving 2,4-difluoro-3-cyanophenylboronic acid pinacol ester are crucial for understanding its reactivity and potential biological effects. Investigations typically focus on its interactions with various substrates in catalytic reactions and its binding affinity to biological targets such as enzymes. These studies help elucidate how modifications to the compound's structure affect its reactivity and biological profile.

Several compounds share structural similarities with 2,4-difluoro-3-cyanophenylboronic acid pinacol ester. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Fluoro-3-cyanophenylboronic acid pinacol ester | One fluorine atom | Less electron-withdrawing effect compared to two fluorines |

| 3-Cyanophenylboronic acid pinacol ester | No fluorine substitution | Different electronic properties affecting reactivity |

| 2,4-Dichlorophenylboronic acid pinacol ester | Chlorine substituents instead of fluorine | Different halogen effects on reactivity |

The uniqueness of 2,4-difluoro-3-cyanophenylboronic acid pinacol ester lies in its dual fluorine substitution pattern that enhances its reactivity and potential selectivity in